molecular formula C21H25NO5S B10896425 3-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({3-[(Propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B10896425
M. Wt: 403.5 g/mol
InChI Key: GIEMGXFJMDURAZ-UHFFFAOYSA-N
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Description

3-({[3-(ISOPROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bicyclo[2.2.1]heptene ring system, a benzothiophene moiety, and an isopropoxycarbonyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[3-(ISOPROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclo[2.2.1]heptene ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzothiophene moiety: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

    Attachment of the isopropoxycarbonyl group: This can be accomplished through esterification or carbamate formation reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-({[3-(ISOPROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzothiophene ring, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), organolithium reagents (RLi)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-({[3-(ISOPROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-({[3-(ISOPROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • Benzyl carbamate
  • Phenyl carbamate

Comparison

Compared to similar compounds, 3-({[3-(ISOPROPOXYCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its bicyclo[2.2.1]heptene ring system and benzothiophene moiety, which confer distinct chemical properties and reactivity. These structural features may enhance its stability, reactivity, and potential biological activity compared to simpler carbamate derivatives.

Properties

Molecular Formula

C21H25NO5S

Molecular Weight

403.5 g/mol

IUPAC Name

3-[(3-propan-2-yloxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C21H25NO5S/c1-10(2)27-21(26)17-13-5-3-4-6-14(13)28-19(17)22-18(23)15-11-7-8-12(9-11)16(15)20(24)25/h7-8,10-12,15-16H,3-6,9H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

GIEMGXFJMDURAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3C4CC(C3C(=O)O)C=C4

Origin of Product

United States

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